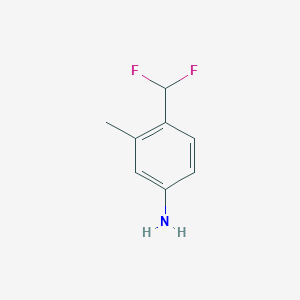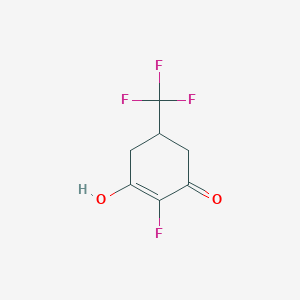![molecular formula C7H4F3N3 B13027828 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
7-(Trifluoromethyl)imidazo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)imidazo[1,5-b]pyridazine: is a heterocyclic compound with a unique structure. It belongs to the imidazo[1,5-b]pyridazine family, which serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The trifluoromethyl group (CF₃) enhances its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of appropriate precursors, such as imidazole derivatives, under specific conditions. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed to functionalize the imidazo[1,5-b]pyridazine core .
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize synthetic routes to achieve high yields and purity. Detailed industrial processes are proprietary, but academic studies provide insights into the feasibility of large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:: 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, leading to the formation of various functional groups.
Reduction: Reduction reactions modify the imidazo[1,5-b]pyridazine ring system.
Substitution: Nucleophilic substitution reactions occur at specific positions.
Other Transformations: Alkylation, acylation, and cyclization reactions are also possible.
Oxidation: Oxidants like mCPBA, DDQ, or peroxides.
Reduction: Hydrogenation (catalytic or chemical) using Pd/C, Raney nickel, or hydrides.
Substitution: Nucleophiles (amines, thiols, etc.) in the presence of suitable bases.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and substituents. Researchers have synthesized derivatives with diverse functional groups for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Scaffold for designing potential pharmaceuticals.
Biological Studies: Investigating interactions with enzymes, receptors, and proteins.
Therapeutic Potential: Research on anti-inflammatory, antiviral, or anticancer properties.
Materials Science: Incorporation into polymers, dyes, or materials with specific properties.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine is unique, it shares features with related compounds:
Imidazo[1,2-a]pyridines: Close structural relatives.
Other Heterocycles: Pyridazines, imidazoles, and pyrimidines.
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)imidazo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-11-4-5-2-1-3-12-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJICHXPAUGXCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
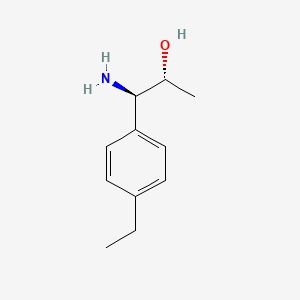
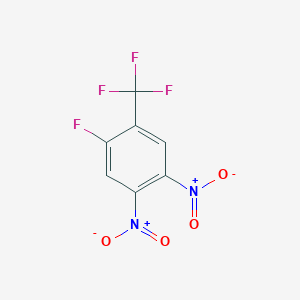
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
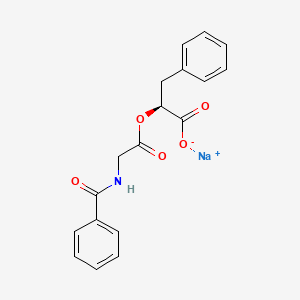

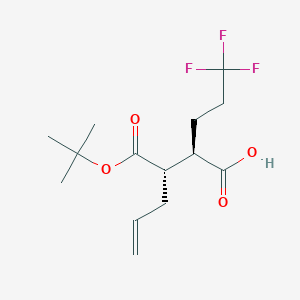
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)
